molecular formula C10H20N2O B1520008 1-(1-Isobutyrylpiperidin-4-yl)methanamine CAS No. 915919-75-4

1-(1-Isobutyrylpiperidin-4-yl)methanamine

Cat. No.: B1520008
CAS No.: 915919-75-4
M. Wt: 184.28 g/mol
InChI Key: PQGOVIYWZKKVET-UHFFFAOYSA-N
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Description

1-(1-Isobutyrylpiperidin-4-yl)methanamine, also known as IBP, is a research chemical. It has the empirical formula C10H20N2O and a molecular weight of 184.28 . The compound is typically in liquid form .


Molecular Structure Analysis

The SMILES string of the compound is O=C(C©C)N1CCC(CN)CC1 . The InChI code is 1S/C10H20N2O/c1-8(2)10(13)12-5-3-9(7-11)4-6-12/h8-9H,3-7,11H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound is typically in liquid form . It has a molecular weight of 184.28 . The SMILES string of the compound is O=C(C©C)N1CCC(CN)CC1 . The InChI code is 1S/C10H20N2O/c1-8(2)10(13)12-5-3-9(7-11)4-6-12/h8-9H,3-7,11H2,1-2H3 .

Scientific Research Applications

Novel Aryloxyethyl Derivatives and Antidepressant Activity

A study on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine showed these compounds as "biased agonists" of serotonin 5-HT1A receptors. These compounds displayed high receptor affinity, selectivity, favorable druglike properties, and robust antidepressant-like activity in rat models. This suggests potential applications in developing new antidepressant drugs (Sniecikowska et al., 2019).

Multicomponent Synthesis of Imidazopyrazines

Research on the nucleophilicity of the nitrogen atom of imidazoles led to a novel one-pot three-component synthesis of imidazopyrazine derivatives, demonstrating a robust methodology with excellent yields. This highlights the versatility of nitrogen-containing compounds in synthesizing heterocyclic structures, potentially useful in various chemical and pharmaceutical applications (Galli et al., 2019).

Transfer Hydrogenation Reactions with Ruthenium Complexes

A study involving (4-Phenylquinazolin-2-yl)methanamine synthesized from glycine explored its use in forming N-heterocyclic ruthenium(II) complexes. These complexes were effective catalysts in transfer hydrogenation reactions, achieving high conversions and TOF values. This research underscores the potential of such compounds in catalytic applications, particularly in organic synthesis (Karabuğa et al., 2015).

Luminescent Metal-Organic Frameworks (MOFs) for Sensing

A luminescent Zn-MOF synthesized using a semi-rigid ligand displayed unique sensing properties for methanol, indicating potential applications in detecting and quantifying methanol in solutions. Such findings demonstrate the utility of nitrogen-containing compounds in developing sensitive and selective chemical sensors (Jin et al., 2013).

Mechanism of Action

While there isn’t specific information available on the mechanism of action for 1-(1-Isobutyrylpiperidin-4-yl)methanamine, it’s worth noting that it is a potent and selective dopamine reuptake inhibitor. This suggests that it may have effects on the dopamine neurotransmitter system.

Safety and Hazards

The compound is classified as Skin Corr. 1B . It has a storage class code of 8B, which means it is non-combustible but corrosive hazardous materials . The flash point is not applicable .

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)10(13)12-5-3-9(7-11)4-6-12/h8-9H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGOVIYWZKKVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654834
Record name 1-[4-(Aminomethyl)piperidin-1-yl]-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915919-75-4
Record name 1-[4-(Aminomethyl)piperidin-1-yl]-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 915919-75-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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